2-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O3/c1-29-12-14-31(15-13-29)24(22-8-9-23-21(18-22)6-5-11-30(23)2)19-28-27(32)17-20-7-10-25(33-3)26(16-20)34-4/h7-10,16,18,24H,5-6,11-15,17,19H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBAVXHUZYNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Molecular Properties
| Property | Target Compound | CAS 933027-56-6 |
|---|---|---|
| Molecular Formula | C₃₀H₃₉N₃O₃ (estimated*) | C₂₃H₃₁N₃O₆S |
| Molecular Weight | ~505.66 g/mol | 477.6 g/mol |
| Key Functional Groups | Tetrahydroquinoline, 4-methylpiperazine | Sulfonyl-linked piperazine, 4-methoxyphenyl |
| Potential Pharmacological Targets | CNS receptors (e.g., serotonin/dopamine transporters) | Sulfonamide enzymes (e.g., carbonic anhydrase) or GPCRs |
Functional Divergence
- Tetrahydroquinoline vs. Sulfonyl Groups: The tetrahydroquinoline moiety in the target compound may enhance blood-brain barrier permeability compared to the sulfonyl group in CAS 933027-56-6, which is more polar and likely limits CNS penetration .
- Methylpiperazine vs. Methoxyphenylpiperazine : The 4-methylpiperazine in the target compound could reduce metabolic degradation compared to the 4-methoxyphenylpiperazine in CAS 933027-56-6, where the methoxy group may undergo demethylation.
Binding Affinity and Selectivity
While direct comparative data are scarce, structural analogs suggest:
- The tetrahydroquinoline core in the target compound may confer selectivity for dopaminergic or serotonergic receptors, as seen in related quinoline derivatives.
- The sulfonyl group in CAS 933027-56-6 might favor interactions with enzymes like carbonic anhydrase, a common target for sulfonamide drugs .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely requires multi-step functionalization of the tetrahydroquinoline core, posing challenges in yield and purity compared to simpler acetamide derivatives.
- Biological Data Gaps: No published in vitro or in vivo studies specifically on the target compound were identified.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
